molecular formula C21H18O5 B2734442 ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate CAS No. 304643-47-8

ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B2734442
CAS No.: 304643-47-8
M. Wt: 350.37
InChI Key: WDEIYPQGEPTABE-FMIVXFBMSA-N
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Description

Ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a cinnamoyloxy (3-phenylprop-2-enoyl) substituent at position 5 and an ethyl ester group at position 3 of the benzofuran core.

Properties

IUPAC Name

ethyl 2-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-3-24-21(23)20-14(2)25-18-11-10-16(13-17(18)20)26-19(22)12-9-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEIYPQGEPTABE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24O5C_{23}H_{24}O_5. Its structure consists of a benzofuran core with various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a series of derivatives demonstrated potent antiproliferative effects against various cancer cell lines, with IC50 values often in the nanomolar range. These compounds were shown to induce apoptosis through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of similar compounds. For example, derivatives containing the phenylprop-2-enoyl moiety have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Antimicrobial Activity

This compound and its analogs have demonstrated antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting their potential as therapeutic agents against resistant bacterial infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It may modulate receptor activity linked to apoptosis and inflammatory responses.
  • Oxidative Stress Induction : Some studies suggest that it induces oxidative stress in cancer cells, leading to cell death.

Study 1: Anticancer Efficacy

A study conducted on a series of benzofuran derivatives, including this compound, revealed significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to determine cell viability and flow cytometry for apoptosis analysis. Results indicated that the compound induced apoptosis in a dose-dependent manner .

Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of similar compounds in a rat model of adjuvant arthritis. The results showed a marked reduction in paw swelling and serum levels of inflammatory cytokines after treatment with the compound, supporting its use as an anti-inflammatory agent .

Data Summary Table

Biological Activity Effect Mechanism Reference
AnticancerInduces apoptosisCaspase activation
Anti-inflammatoryReduces edemaNF-kB pathway inhibition
AntimicrobialInhibits MRSADisruption of bacterial cell wall

Scientific Research Applications

Biological Activities

Research indicates that ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate exhibits several biological activities:

  • Antitumor Activity
    • Mechanism : The compound has shown selective cytotoxicity against various cancer cell lines, including breast and liver cancer cells. It induces apoptosis and inhibits cell proliferation through mechanisms such as mitochondrial pathway activation and cell cycle arrest.
    • Case Study : A study demonstrated that the compound exhibited IC50 values comparable to established anticancer agents in MCF-7 and HepG2 cell lines.
  • Anti-inflammatory Effects
    • Mechanism : this compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
    • Case Study : In vitro studies indicated significant reductions in TNF-alpha production in human macrophages treated with the compound.
  • Antioxidant Properties
    • Mechanism : The compound acts as a free radical scavenger, which is crucial for preventing oxidative stress-related diseases.
    • Case Study : Preliminary assays demonstrated strong antioxidant activity using the DPPH method, indicating its potential as an antioxidant agent.
  • Study on Cytotoxicity :
    • Researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 5 to 10 µM.
  • Mechanistic Studies :
    • Investigations into the compound's interaction with metabolic enzymes revealed that it could inhibit key pathways involved in tumor growth, suggesting a multifaceted approach to its anticancer effects.
  • Pharmacokinetics :
    • Initial studies indicated favorable absorption and distribution characteristics, supporting further development for therapeutic applications.

Comparison with Similar Compounds

Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-enoxy]-1-Benzofuran-3-Carboxylate (CAS 308295-64-9)

Structural Differences :

  • Substitution at position 6: Bromine atom replaces hydrogen.
  • Ester group: Ethyl ester at position 3 (identical to the target compound).
  • Substituent at position 5: (E)-3-phenylprop-2-enoxy group (similar to the cinnamoyloxy group in the target compound but lacks the carbonyl oxygen).

Physicochemical Properties :

Property Value
Molecular formula C₂₁H₁₉BrO₄
Molecular weight 415.3 g/mol
XLogP3 (lipophilicity) 5.7
Hydrogen bond acceptors 4
Rotatable bonds 7
Topological polar surface area 48.7 Ų

Key Distinctions :

  • The absence of a carbonyl oxygen in the position 5 substituent reduces hydrogen-bonding capacity compared to the target compound .

Methyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-enoxy]-1-Benzofuran-3-Carboxylate (CAS 308295-63-8)

Structural Differences :

  • Ester group: Methyl ester at position 3 (vs. ethyl in the target compound).
  • Substituent at position 6: Bromine atom (as in the previous analog).

Physicochemical Properties :

Property Value (Estimated)
Molecular formula C₂₀H₁₇BrO₄
Molecular weight ~401.2 g/mol
XLogP3 ~5.5 (lower than ethyl analog)

Key Distinctions :

2-Methoxyethyl 2-Methyl-5-[(5-Nitrofuran-2-Carbonyl)oxy]-1-Benzofuran-3-Carboxylate (CAS 307551-75-3)

Structural Differences :

  • Ester group: 2-Methoxyethyl ester at position 3 (vs. ethyl).
  • Substituent at position 5: 5-Nitrofuran-2-carbonyloxy group (introduces nitro functionality and a heterocyclic furan).

Physicochemical Properties :

Property Value (Estimated)
Molecular formula C₁₈H₁₄N₂O₈
Molecular weight ~410.3 g/mol
XLogP3 ~3.2 (lower due to nitro group)

Key Distinctions :

  • The 2-methoxyethyl ester improves water solubility compared to ethyl/methyl esters, which may influence pharmacokinetics .

Ethyl 1-[(tert-Butoxycarbonyl)Amino]-2-Methyl-5-(1-Methyl-1H-Indol-3-yl)-4-[(1-Methyl-1H-Indol-3-yl)Carbonyl]-1H-Pyrrole-3-Carboxylate

Structural Differences :

  • Core structure: Pyrrole instead of benzofuran.
  • Substituents: Dual indole moieties and a tert-butoxycarbonyl (Boc) protected amino group.

Key Distinctions :

  • The pyrrole-indole scaffold exhibits distinct electronic properties compared to benzofuran derivatives, likely influencing target selectivity and potency.

Research Implications

  • Ester Modifications : Ethyl to methyl or 2-methoxyethyl alters solubility and metabolic pathways, critical for drug design .
  • Substituent Diversity : The cinnamoyloxy group in the target compound may offer superior hydrogen-bonding capacity compared to simpler alkoxy or nitro groups .

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